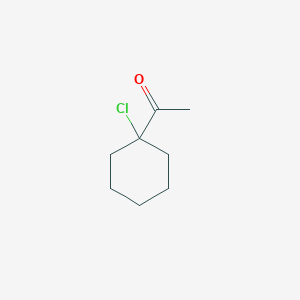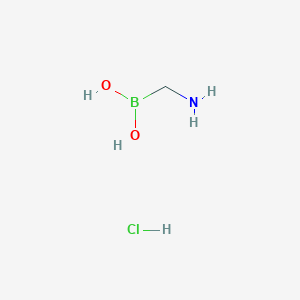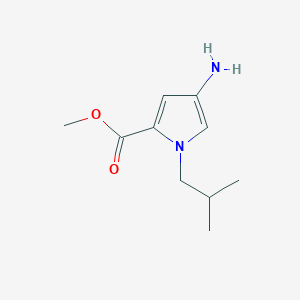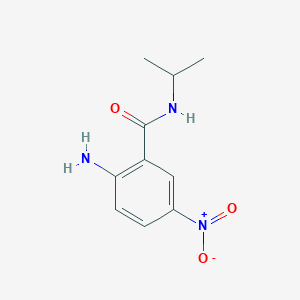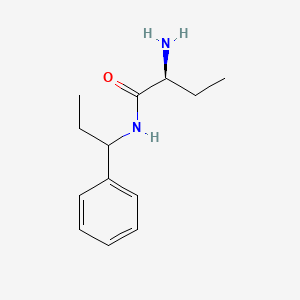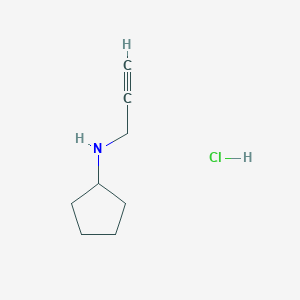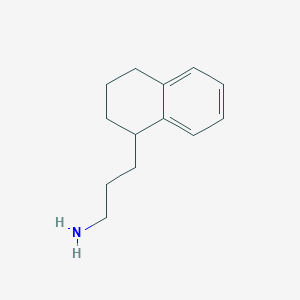
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine is an organic compound with the molecular formula C13H19N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and attached to a propan-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine typically involves the hydrogenation of naphthalene followed by the introduction of the propan-1-amine group. One common method involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene. This intermediate is then subjected to a series of reactions to introduce the propan-1-amine group, often involving reductive amination or other amine introduction techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce other functional groups attached to the molecule.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of amine derivatives .
Aplicaciones Científicas De Investigación
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The naphthalene ring can also participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine.
Naphthalene: The parent compound from which this compound is derived.
Propan-1-amine: The amine component of the compound.
Uniqueness
This compound is unique due to its partially hydrogenated naphthalene ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and interactions that are not possible with fully aromatic naphthalene or simple aliphatic amines .
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H19N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9,12H,3-4,6-8,10,14H2 |
Clave InChI |
YWSIKIIVGOOJFA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
